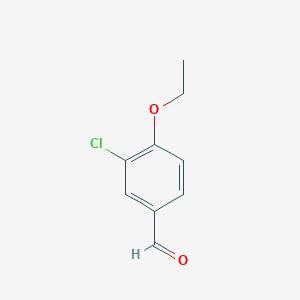

3-Chloro-4-ethoxybenzaldehyde

Descripción

Significance and Role in Contemporary Chemical Science

In the realm of contemporary chemical science, 3-Chloro-4-ethoxybenzaldehyde primarily serves as a crucial building block in organic synthesis. chemimpex.comnordmann.global Its importance is particularly noted in the pharmaceutical and agrochemical industries. chemimpex.com The reactivity of its aldehyde group, combined with the electronic effects of the chloro and ethoxy substituents on the aromatic ring, allows it to participate in a wide array of chemical reactions. chemimpex.com These reactions are fundamental to creating novel compounds with specific biological or material properties.

Researchers utilize this compound as a precursor for synthesizing various pharmaceutical agents. chemimpex.com It is a key intermediate in the development of new drugs, including those targeting specific biological pathways. chemimpex.comgoogle.com For instance, it is a known intermediate in the synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. google.com Beyond pharmaceuticals, its aromatic properties have found application in the flavor and fragrance industry. chemimpex.com The compound's structure also makes it a valuable component in the synthesis of dyes and pigments. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 99585-10-1 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.6 g/mol |

| Appearance | White flaky solid |

| Purity | ≥ 95% (HPLC) |

| Data sourced from Chem-Impex. chemimpex.com |

Historical Context of Related Aromatic Aldehyde Research

The study of aromatic aldehydes has a rich history, dating back to the 19th century with the isolation of benzaldehyde (B42025) from bitter almond oil. numberanalytics.com The synthesis of aldehydes, in general, was first achieved through the oxidation of primary alcohols. numberanalytics.com Over the decades, chemists have developed numerous methods for synthesizing aldehydes, including the oxidation of alkyl halides and the reduction of carboxylic acids and their derivatives. numberanalytics.com

Specialized reactions like the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound, and hydroformylation, the reaction of an alkene with carbon monoxide and hydrogen, have become staples in industrial aldehyde production. numberanalytics.com The continuous evolution of these synthetic methods has been driven by the demand for greater efficiency, selectivity, and more environmentally friendly processes. numberanalytics.com The development of methods for synthesizing substituted benzaldehydes, such as this compound, is a direct result of this long-standing research focus on creating a diverse palette of aromatic building blocks for various applications. acs.orgacs.orgtandfonline.com

Scope and Objectives of Current Scholarly Investigations

Current scholarly investigations involving this compound and related substituted benzaldehydes are multifaceted, spanning from fundamental reactivity studies to the development of novel therapeutic agents. A significant area of research is the exploration of new synthetic methodologies to produce these compounds more efficiently and with greater control over their structure. acs.org This includes the development of one-pot reaction sequences and the use of novel catalytic systems. acs.org

In the field of medicinal chemistry, researchers are actively investigating the biological activities of compounds derived from substituted benzaldehydes. mdpi.com For example, studies have explored the potential of benzimidazole-based derivatives of substituted benzaldehydes as inhibitors for enzymes implicated in Alzheimer's disease. mdpi.com The objective of such research is to establish structure-activity relationships, identifying which substitutions on the benzaldehyde ring lead to the most potent and selective biological effects. mdpi.com

Furthermore, there is ongoing research into the fundamental chemical properties of substituted benzaldehydes. This includes computational and spectroscopic studies to understand the conformational preferences and vibrational modes of these molecules, which can provide insights into their reactivity. researchgate.netnih.gov The biocatalytic reduction of substituted benzaldehydes using enzymes is another active area of investigation, aiming to develop greener and more selective methods for producing the corresponding alcohols, which are also valuable chemical intermediates. researchgate.net These diverse research efforts underscore the continued importance of substituted benzaldehydes as a versatile class of compounds in modern chemical science. csic.es

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDPBMFCTQAEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406378 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-10-1 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Ethoxybenzaldehyde

Established Synthetic Routes

Established methods for the synthesis of 3-Chloro-4-ethoxybenzaldehyde primarily rely on classical organic reactions, including electrophilic aromatic substitution and multi-step sequences starting from various precursors.

Electrophilic Aromatic Substitution Strategies

The direct synthesis of this compound can be achieved via electrophilic aromatic substitution on the precursor 4-ethoxybenzaldehyde (B43997). In this reaction, the regioselectivity of the chlorination is governed by the directing effects of the substituents on the benzene (B151609) ring. The ethoxy group (-OC₂H₅) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.

The powerful activating and directing effect of the ethoxy group dominates, guiding the incoming electrophile (chlorine) primarily to the positions ortho to it (C3 and C5). Due to steric hindrance from the adjacent aldehyde group, substitution at the C3 position is generally favored, leading to the desired product. A Lewis acid catalyst is typically required to generate a sufficiently powerful electrophile from the chlorinating agent.

Approaches Initiated from 4-Ethoxybenzaldehyde and Chlorination Agents

This approach is a practical application of the electrophilic aromatic substitution strategy. The synthesis involves the direct chlorination of 4-ethoxybenzaldehyde using a suitable chlorinating agent in the presence of a catalyst. Common chlorinating agents for such reactions include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed as catalysts to polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine.

The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon or carbon disulfide, at controlled temperatures to manage the reaction rate and minimize the formation of side products, such as the dichlorinated derivative.

Table 1: Representative Conditions for Direct Chlorination of 4-Ethoxybenzaldehyde

| Chlorinating Agent | Catalyst | Solvent | Typical Temperature |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Iron(III) Chloride (FeCl₃) | Dichloromethane | 0 - 25 °C |

| Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Carbon Tetrachloride | 0 °C |

| N-Chlorosuccinimide (NCS) | Trifluoroacetic Acid | Acetonitrile (B52724) | Room Temperature |

Multi-step Preparations from Alternative Precursors

Multi-step synthetic routes offer greater flexibility and control, often starting from more readily available or economical precursors. A common strategy involves introducing the chloro and ethoxy groups in separate, sequential steps.

One logical pathway begins with the chlorination of a precursor like 4-hydroxybenzaldehyde (B117250). The phenolic hydroxyl group is a strong activating, ortho-, para- director, facilitating chlorination at the C3 position to yield 3-chloro-4-hydroxybenzaldehyde. This intermediate is then subjected to Williamson ether synthesis. In this second step, the phenolic proton is removed by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, reacting with an ethylating agent like ethyl iodide or diethyl sulfate to form the final this compound product. guidechem.com

Another complex, multi-step approach has been documented for the synthesis of a related isomer, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, which showcases the intricate pathways used for substituted benzaldehydes. This particular synthesis starts from 2-chloro-5-bromobenzoic acid and proceeds through several intermediates involving acylation, reduction, and formylation steps to arrive at the final product. google.com This highlights that for complex substitution patterns, building the molecule sequentially is a common and effective strategy.

Advanced and Green Chemistry Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of aromatic compounds like this compound.

Catalytic Methods in this compound Synthesis

Research in advanced synthesis focuses on the use of novel catalytic systems to improve reaction efficiency and selectivity while minimizing waste. For the chlorination step, traditional Lewis acids can be replaced with solid acid catalysts or zeolites. These heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for recycling and reuse, and reduced generation of corrosive and toxic waste streams.

Furthermore, phase-transfer catalysis (PTC) represents an advanced method applicable to the etherification step of multi-step syntheses. In the synthesis of the related compound 3-ethoxy-4-methoxybenzaldehyde, a phase-transfer catalyst was used to facilitate the reaction between isovanillin (dissolved in an aqueous basic phase) and an alkyl halide (the organic phase). This technique can enhance reaction rates and yields by enabling reactants from two immiscible phases to interact, often under milder conditions and with less need for anhydrous organic solvents.

Environmentally Benign Reaction Conditions and Solvents

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net This involves replacing hazardous reagents and solvents with safer alternatives. In the synthesis of this compound, traditional chlorinated solvents like dichloromethane or carbon tetrachloride can be substituted with greener options such as ionic liquids or supercritical fluids, which have lower toxicity and volatility.

Moreover, developing solvent-free reaction conditions is a key goal of green chemistry. researchgate.net For chlorination reactions, mechanosynthesis (ball-milling) or reactions on solid supports can potentially eliminate the need for bulk solvents. Energy-efficient techniques such as microwave-assisted synthesis can also be explored. Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods for both the chlorination and etherification steps. nih.gov The use of water as a solvent, where feasible, is also a primary tenet of green chemistry. nih.gov

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Homogeneous Lewis Acids (e.g., FeCl₃, AlCl₃) | Heterogeneous Solid Acids, Recyclable Catalysts |

| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂, CCl₄) | Water, Ionic Liquids, Supercritical Fluids, or Solvent-free |

| Energy Source | Conventional Heating (Oil bath) | Microwave Irradiation, Ultrasound |

| Waste | Acidic, corrosive aqueous waste | Minimized waste, catalyst recycling |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of this compound, a substituted benzaldehyde (B42025), involves carefully controlled reaction conditions to maximize the product yield and minimize the formation of byproducts. The optimization of parameters such as temperature, reaction time, and the choice of reagents and catalysts is crucial for achieving the desired outcome. While specific documented optimizations for the direct synthesis of this compound are not extensively detailed in the provided context, general principles for the synthesis of substituted benzaldehydes can be applied.

Key reaction parameters that are typically optimized in the synthesis of aromatic aldehydes include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of impurities. A process for preparing substituted benzaldehydes suggests that the reaction can be carried out at a temperature ranging from -20°C to +100°C, with a preferred range of -15°C to +50°C google.com.

Catalyst: The choice of catalyst is critical. For instance, in the Gattermann-Koch reaction, a common method for synthesizing aromatic aldehydes, a combination of a Lewis acid (e.g., AlCl₃) and a cuprous halide (e.g., CuCl) is often used google.com. The concentration and activity of the catalyst need to be fine-tuned to promote the desired formylation reaction.

Solvent: The solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate. Inert solvents such as halogenated hydrocarbons (e.g., dichloroethane, methylene (B1212753) chloride) are often employed google.com.

Reactant Stoichiometry: The molar ratio of the reactants, including the formylating agent (such as carbon monoxide and hydrogen chloride), must be carefully controlled to ensure complete conversion of the starting material and to avoid side reactions google.com.

Reaction Time: The duration of the reaction is another important parameter. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might result in the formation of degradation products.

A study on a novel tandem reaction to synthesize substituted benzaldehydes highlights the importance of conducting the synthesis under inert atmospheres (e.g., argon) and at low temperatures to ensure stability and selectivity liberty.edu. The following table summarizes hypothetical optimized parameters for a generic synthesis of a substituted benzaldehyde, which could be adapted for this compound.

| Parameter | Optimized Condition | Rationale |

| Temperature | -10°C to 20°C | Minimizes side reactions and decomposition of intermediates google.com. |

| Catalyst System | Aluminum chloride (AlCl₃) with a copper(I) chloride (CuCl) co-catalyst | Enhances the electrophilicity of the formylating agent google.com. |

| Solvent | Dichloromethane | Provides good solubility for reactants and is inert under reaction conditions google.com. |

| Reactant Ratio | Slight excess of the formylating agent | Drives the reaction to completion. |

| Reaction Time | 2-6 hours | Allows for sufficient conversion without significant byproduct formation. |

Purification and Characterization of Synthetic Products

Following the synthesis, a rigorous purification process is necessary to isolate this compound from unreacted starting materials, catalysts, and byproducts. Subsequently, the purified compound's identity and purity are confirmed through various analytical techniques.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor mt.com.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Not react with the compound being purified.

Have a boiling point below the melting point of the compound.

Be volatile enough to be easily removed from the purified crystals.

For a related compound, 3-Chloro-4-hydroxybenzaldehyde, recrystallization from n-hexane was reported to yield a light yellow solid guidechem.com. Given the structural similarity, a non-polar solvent like hexane or a solvent mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) could be suitable for recrystallizing this compound.

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of substituted benzaldehydes, column chromatography is a commonly employed method guidechem.comacs.org.

In a typical column chromatography setup for purifying this compound:

Stationary Phase: Silica gel is a common choice for the stationary phase due to its polarity and ability to separate compounds based on their polar functional groups.

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Radial preparative layer chromatography has also been utilized for the purification of benzaldehyde derivatives liberty.edu.

Spectroscopic Confirmation of Purity and Structure

Once purified, the identity and structural integrity of this compound are confirmed using various spectroscopic methods.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethoxy group. The chemical shifts (δ), integration, and splitting patterns provide valuable structural information. While the specific spectrum for this compound is not provided in the search results, data from a similar compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, shows characteristic peaks for the ethoxy group (a triplet around 1.4 ppm and a multiplet around 4.0 ppm) and the aromatic protons google.com.

Expected ¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CHO | 9.8 - 10.0 | Singlet | 1H |

| Aromatic-H | 7.5 - 7.8 | Multiplet | 3H |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ethoxy group.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The analysis of the vibrational spectra of the closely related compound, 3-chloro-4-methoxybenzaldehyde (B1194993), offers significant insight into the expected spectral features of this compound nih.govresearchgate.net.

The key vibrational modes for this compound would include:

A strong absorption band for the C=O stretching of the aldehyde group, typically observed around 1700 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aldehyde group.

C-O stretching vibrations for the ethoxy group.

C-Cl stretching vibration.

A study on 3-chloro-4-methoxybenzaldehyde identified a doublet in the infrared spectrum near 1700 cm⁻¹ (at 1696 and 1679 cm⁻¹) which was attributed to Fermi resonance between the C=O stretching fundamental and a combination of other vibrational modes nih.gov. Similar features could be expected in the spectrum of this compound.

Characteristic IR/Raman Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | ~1700 |

| Aldehyde (-CHO) | C-H Stretch | ~2750, ~2850 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Ether (-O-CH₂-) | C-O Stretch | ~1250 |

| Alkyl (CH₃, CH₂) | C-H Stretch | ~2850-3000 |

| Chloro (-Cl) | C-Cl Stretch | ~600-800 |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to exhibit a distinct molecular ion peak (M+) corresponding to its molecular weight. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak, which is a result of the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The intensity ratio of the M+ to M+2 peak is approximately 3:1, reflecting the relative abundance of these isotopes.

The fragmentation pattern of this compound under electron ionization would likely involve several key cleavage pathways. Based on the analysis of structurally similar compounds, such as 4-hydroxy-3-methoxybenzaldehyde, the following fragmentation patterns can be anticipated:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to the loss of an ethyl group, resulting in a significant fragment ion.

Loss of a hydrogen radical (•H): A hydrogen atom can be lost from the aldehyde group, leading to a stable acylium ion.

Loss of carbon monoxide (CO): Following the loss of a hydrogen radical, the resulting ion can lose a molecule of carbon monoxide.

Loss of an ethoxy radical (•OC₂H₅): The entire ethoxy group can be cleaved from the aromatic ring.

A proposed fragmentation pathway would likely show the initial molecular ion and subsequent daughter ions resulting from these characteristic losses.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 184/186 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 155/157 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 183/185 | [M - H]⁺ | Loss of a hydrogen atom from the aldehyde group. |

| 155/157 | [M - H - CO]⁺ | Subsequent loss of carbon monoxide from the [M - H]⁺ ion. |

| 139/141 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule. The presence of the benzene ring, the aldehyde group (a chromophore), and the ethoxy and chloro substituents will influence the positions and intensities of these absorption maxima.

The spectrum is anticipated to display two main absorption bands characteristic of many substituted benzene derivatives:

π → π* Transitions: These transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals of the aromatic ring and the carbonyl group, are expected to appear at shorter wavelengths (higher energy) and have high molar absorptivity (ε). The conjugation of the aldehyde group with the benzene ring will influence the position of this band.

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The presence of the ethoxy group (an auxochrome) with its lone pair of electrons on the oxygen atom can cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption band due to resonance effects. The chloro group, also having lone pairs, can contribute to this effect. The extent of conjugation and the electronic effects of the substituents play a crucial role in determining the precise absorption maxima utoronto.camsu.edu. For instance, studies on nitrobenzaldehydes have shown how different substituents affect the electronic absorption spectra uni-muenchen.deresearchgate.net.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Predicted λmax (nm) | Electronic Transition | Notes |

| ~250-280 | π → π | High-intensity absorption band associated with the conjugated aromatic system. |

| ~320-350 | n → π | Low-intensity absorption band associated with the carbonyl group. |

Chemical Reactivity and Derivatization of 3 Chloro 4 Ethoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the most reactive site for many transformations, readily undergoing oxidation, reduction, and various addition and condensation reactions.

Oxidation Reactions to 3-Chloro-4-ethoxybenzoic Acid

Aldehydes are easily oxidized to their corresponding carboxylic acids, and 3-chloro-4-ethoxybenzaldehyde is no exception, converting to 3-chloro-4-ethoxybenzoic acid. ncert.nic.in This transformation can be accomplished using a variety of common oxidizing agents. ncert.nic.in Strong oxidants such as potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), and Jones reagent (CrO3 in aqueous sulfuric acid) are effective for this purpose. ncert.nic.inlibretexts.orgchemguide.co.uk

The reaction typically proceeds by the formation of a hydrate (B1144303) at the carbonyl group, which is then oxidized. Even mild oxidizing agents like Tollens' reagent (a silver-ammonia complex) and Fehling's reagent (a copper(II)-tartrate complex), which are often used as qualitative tests for aldehydes, can effect this conversion. ncert.nic.in Modern synthetic methods offer milder and more selective conditions. For instance, oxidants like Oxone (potassium peroxymonosulfate) or periodic acid (H5IO6) with a catalytic amount of pyridinium (B92312) chlorochromate (PCC) can yield the carboxylic acid efficiently. organic-chemistry.org Aerobic oxidation, using oxygen from the air, can also be achieved with catalysts like N-hydroxyphthalimide (NHPI), presenting a greener alternative to metal-based oxidants. organic-chemistry.org

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Acidic or alkaline, heat | 3-Chloro-4-ethoxybenzoic Acid |

| Potassium Dichromate (K2Cr2O7) | Aqueous acid (e.g., H2SO4), heat | 3-Chloro-4-ethoxybenzoic Acid |

| Jones Reagent (CrO3/H2SO4) | Acetone, room temperature | 3-Chloro-4-ethoxybenzoic Acid |

| Oxone | Mild conditions | 3-Chloro-4-ethoxybenzoic Acid |

Reduction Reactions to 3-Chloro-4-ethoxybenzyl Alcohol

The aldehyde group can be readily reduced to a primary alcohol, yielding 3-chloro-4-ethoxybenzyl alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.compressbooks.pub This reagent is a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. masterorganicchemistry.com This initial step breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. youtube.com In a subsequent step, a protic solvent (like methanol, ethanol, or water) or a mild acid workup provides a proton to the negatively charged oxygen atom, resulting in the final alcohol product. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

This method is highly efficient for reducing aldehydes and ketones while typically not affecting less reactive carbonyl groups like esters or amides. masterorganicchemistry.com The reduction of the related compound 3,4-dimethoxybenzaldehyde (B141060) to its corresponding benzyl (B1604629) alcohol using NaBH4 has been demonstrated, highlighting the applicability of this method. ijcea.org

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol, or Water | 3-Chloro-4-ethoxybenzyl Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether or THF | 3-Chloro-4-ethoxybenzyl Alcohol |

Condensation Reactions and Schiff Base Formation

Like other aldehydes, this compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. This reaction is typically reversible and may be catalyzed by either acid or base.

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the aldehyde's carbonyl carbon. This forms an unstable zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine. The carbinolamine is then dehydrated, usually facilitated by acid catalysis which protonates the hydroxyl group, turning it into a better leaving group (water). Elimination of water and formation of a carbon-nitrogen double bond results in the final Schiff base product.

Nucleophilic Additions

The carbonyl group of this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. This allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon.

A classic example is the addition of a cyanide ion (from a source like HCN or NaCN) to form a cyanohydrin. In this reaction, the cyanide ion attacks the carbonyl carbon, and the oxygen is subsequently protonated (often by water or a weak acid) to yield 2-hydroxy-2-(3-chloro-4-ethoxyphenyl)acetonitrile. Another important class of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent, followed by an acidic workup, would produce a secondary alcohol.

Reactions Involving the Chloro Group

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. This reaction is generally challenging for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. masterorganicchemistry.compressbooks.pub

In the case of this compound, the potential leaving group is the chloro atom at position 3. The substituents on the ring are an aldehyde group at position 1 and an ethoxy group at position 4.

Aldehyde Group Effect : The aldehyde group is a moderate electron-withdrawing group. However, it is located meta to the chloro group. An electron-withdrawing group in the meta position cannot delocalize the negative charge of the Meisenheimer complex via resonance and thus offers minimal stabilization. libretexts.org

Ethoxy Group Effect : The ethoxy group at the para position is an electron-donating group through resonance. Electron-donating groups destabilize the negatively charged Meisenheimer complex, thereby deactivating the ring towards nucleophilic attack. pressbooks.pub

Due to the unfavorable positioning of the electron-withdrawing aldehyde group (meta) and the deactivating effect of the electron-donating ethoxy group (para), this compound is not expected to readily undergo nucleophilic aromatic substitution under standard SNAr conditions. The reaction would likely require harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are promoted by very strong bases.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, the development of sophisticated catalyst systems has enabled their effective use in a variety of coupling reactions.

These reactions typically follow a general catalytic cycle involving oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Stille reactions) or migratory insertion (in the case of the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Below is a table summarizing various palladium-catalyzed cross-coupling reactions that are, in principle, applicable to this compound, based on established methodologies for aryl chlorides.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid/ester | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryls, vinylarenes |

| Heck Reaction | Alkene | Pd(OAc)₂ / Phosphine ligands (e.g., P(o-tol)₃) | Et₃N, K₂CO₃ | Substituted alkenes |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI (co-catalyst) | Et₃N, piperidine | Aryl alkynes |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃ / Biaryl phosphine ligands (e.g., BINAP, DavePhos) | NaOtBu, K₃PO₄ | Aryl amines |

Reactions Involving the Ethoxy Group

The ethoxy group in this compound is a relatively stable ether linkage. However, under specific conditions, it can be cleaved or otherwise derivatized, providing another avenue for molecular modification.

Cleavage and Derivatization of the Ether Linkage

The cleavage of the aryl-ether bond in the ethoxy group typically requires harsh conditions, such as treatment with strong protic acids like HBr or HI, or with potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers, proceeding via the formation of a Lewis acid-base adduct followed by nucleophilic attack of the bromide ion on the ethyl group. This reaction would convert this compound into 3-chloro-4-hydroxybenzaldehyde.

The resulting hydroxyl group can then be further derivatized. For instance, it can be re-alkylated with different alkyl halides to introduce new ether functionalities or converted to esters, sulfonates, or other functional groups, significantly expanding the synthetic possibilities.

Advanced Functionalization Strategies

Beyond the direct modification of its existing functional groups, this compound can be incorporated into more complex synthetic strategies to build intricate molecular architectures.

Regioselective Modifications

Achieving regioselective functionalization of the aromatic ring, beyond the positions already substituted, presents a synthetic challenge. One potential strategy is directed ortho-metalation (DoM). In principle, the aldehyde or ethoxy group could direct the deprotonation of an adjacent aromatic C-H bond by a strong base, such as an organolithium reagent. However, the presence of multiple directing groups and the chloro substituent complicates predicting the outcome. The aldehyde group is a moderately effective directing group, while the ethoxy group is also known to direct ortho-lithiation. The interplay between these groups and the inductively withdrawing chloro substituent would determine the site of metalation. Subsequent quenching with an electrophile would introduce a new substituent at a specific position on the ring.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. The aldehyde functionality of this compound makes it a suitable component for several well-known MCRs.

One prominent example is the Biginelli reaction . This one-pot cyclocondensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs) or their thio-analogs. The incorporation of this compound into the Biginelli reaction would yield DHPMs bearing the 3-chloro-4-ethoxyphenyl substituent, a scaffold of interest in medicinal chemistry.

Another relevant MCR is the Hantzsch pyridine (B92270) synthesis . This reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. Utilizing this compound in this reaction would lead to pyridines functionalized with the substituted phenyl group.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The versatility of this reaction allows for the rapid generation of diverse molecular scaffolds, and this compound can serve as the aldehyde component.

The following table provides an overview of these multicomponent reactions where this compound could be a key reactant.

| Reaction Name | Reactants | Product |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Pyridine Synthesis | This compound, 2 eq. Ethyl acetoacetate, Ammonia/Ammonium acetate | 1,4-Dihydropyridine |

| Ugi Reaction | This compound, Amine, Carboxylic acid, Isocyanide | α-Acylamino amide |

Applications of 3 Chloro 4 Ethoxybenzaldehyde As a Synthetic Intermediate

Pharmaceutical Synthesis

In the pharmaceutical sector, 3-Chloro-4-ethoxybenzaldehyde and its close derivatives serve as pivotal starting materials and intermediates in the creation of medicinally significant compounds. Its substituted benzene (B151609) ring is a common feature in many drug scaffolds.

Precursor for Biologically Active Molecules

The compound is a precursor for a range of biologically active molecules. The aldehyde functional group allows for straightforward conversion into other functionalities, enabling the construction of more complex molecular architectures. For instance, related structures are used in the synthesis of molecules containing the morpholine (B109124) fragment, a heterocyclic motif known to improve the water solubility and lipid-water partition coefficient of drug candidates. guidechem.com This makes it valuable in developing molecules with desirable pharmacokinetic properties. Furthermore, the chloro- and ethoxy-substituted phenyl ring is a key component in the synthesis of anthelmintic agents like Rafoxanide, demonstrating its utility in creating diverse therapeutic compounds. nih.gov

Intermediate in the Synthesis of Specific Therapeutic Agents

As a versatile intermediate, this benzaldehyde (B42025) derivative is a key component in multi-step synthetic pathways targeting specific drugs. Its structure is incorporated into the final molecular framework of the therapeutic agent. An example involves the use of its precursor, 3-Chloro-4-hydroxybenzaldehyde, to synthesize 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for compounds that include the 4-benzylmorpholine (B76435) structure, which is of significant research interest. guidechem.com The synthesis of the salicylanilide (B1680751) anthelmintic, Rafoxanide, also involves intermediates derived from similarly structured chloro-substituted aromatic compounds. nih.gov

| Intermediate/Precursor | Resulting Compound/Class | Therapeutic Area |

|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | 2-chloro-4-(morpholinylmethyl)phenol | Antibacterial, Antidepressant (general class) guidechem.com |

| 3-chloro-4-(4´-chlorophenoxy)aminobenzene | Rafoxanide | Anthelmintic (veterinary) nih.gov |

| 4-chloro-3-(4-ethoxybenzyl)benzaldehyde | Ertugliflozin | Anti-diabetic (SGLT-2 Inhibitor) google.com |

Agrochemical Synthesis

The structural features of this compound are also valuable in the agrochemical industry. pubcompare.ai

Building Block for Pesticides and Herbicides

This compound serves as a building block for more complex molecules used in crop protection. pubcompare.ai The halogenated and ether-linked aromatic structure is a common feature in many active agrochemical ingredients. The aldehyde group provides a reactive handle to build upon, allowing for the creation of a diverse range of potential pesticides and herbicides through further chemical modifications.

Material Science Applications

Beyond biological applications, the reactivity of this aldehyde and its precursors finds use in material science. The precursor 3-Chloro-4-hydroxybenzaldehyde can be used to synthesize electrochemically active ferrocene (B1249389) diacylhydrazone compounds. guidechem.com These types of molecules, which incorporate metallic elements into an organic framework, are of interest for their redox activity and potential applications in developing new electronic materials and sensors. guidechem.com

Organic Synthesis of Complex Molecules

The utility of this compound extends to its role as a starting material for constructing intricate molecular architectures. Its functional group allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. google.com

The chemical reactivity of this compound allows it to be a precursor to a variety of more complex organic compounds. The aldehyde group can undergo numerous reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines.

For example, a synthetic route analogous to one starting with 3-Chloro-4-hydroxybenzaldehyde can be employed to prepare morpholine-containing compounds. guidechem.com This process would involve a reductive amination reaction between this compound and morpholine, typically using a reducing agent like sodium triacetoxyborohydride, to yield 4-((3-chloro-4-ethoxyphenyl)methyl)morpholine. Such compounds are of interest in medicinal chemistry. guidechem.com

Furthermore, this benzaldehyde derivative can be used in multi-step syntheses of complex pharmaceutical intermediates. google.com The synthesis of a key intermediate for Ertugliflozin, for example, involves the creation of a complex benzaldehyde derivative through a sequence of reactions including Friedel-Crafts acylation, reduction, and formylation. google.com This demonstrates the importance of the substituted benzaldehyde moiety in building sophisticated molecular frameworks. google.com

Table 1: Synthetic Applications of this compound and Related Precursors

| Application Area | Synthetic Transformation | Resulting Compound Class | Reference |

|---|---|---|---|

| Pharmaceutical Intermediates | Reductive Amination | Morpholine-containing compounds | guidechem.com |

| Pharmaceutical Intermediates | Multi-step synthesis (e.g., acylation, reduction, formylation) | Complex drug intermediates (e.g., for Ertugliflozin) | google.com |

| Dyes and Pigments | Condensation Reactions | Conjugated dye molecules | semanticscholar.org |

| Organic Synthesis | Oxidation and Homologation | Phenylacetic acids | google.com |

(3-Chloro-4-ethoxyphenyl)acetic acid is a valuable derivative that can be synthesized from this compound through a multi-step process. While a direct, one-step conversion is not standard, established organic chemistry methodologies allow for this transformation. A common strategy involves a homologation sequence, which extends the carbon chain by one atom.

A plausible and effective route is the Arndt-Eistert synthesis. This process would typically involve the following steps:

Oxidation: The initial step is the oxidation of the aldehyde group of this compound to a carboxylic acid, forming 3-Chloro-4-ethoxybenzoic acid.

Acid Chloride Formation: The resulting carboxylic acid is then converted to its more reactive acid chloride derivative, 3-Chloro-4-ethoxybenzoyl chloride, often using a reagent like thionyl chloride (SOCl₂).

Reaction with Diazomethane (B1218177): The acid chloride is reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate.

Wolff Rearrangement: The final step involves the Wolff rearrangement of the diazoketone, typically in the presence of a silver catalyst (e.g., Ag₂O) and water, to yield the desired (3-Chloro-4-ethoxyphenyl)acetic acid.

Alternative synthetic pathways, such as those used for structurally similar molecules like 3-chloro-4-allyloxy-phenyl acetic acid, involve reactions with oxalates followed by reduction and hydrolysis steps, demonstrating the versatility of synthetic approaches to this class of compounds. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (3-Chloro-4-ethoxyphenyl)acetic Acid |

| 2-chloro-4-(morpholinylmethyl)phenol |

| 2-chloro-5-bromobenzoic acid |

| 3,4-dichloronitrobenzene |

| This compound |

| 3-Chloro-4-ethoxybenzoic acid |

| 3-Chloro-4-ethoxybenzoyl chloride |

| 3-Chloro-4-hydroxybenzaldehyde |

| 4-((3-chloro-4-ethoxyphenyl)methyl)morpholine |

| 4-chloro-3-(4-ethoxybenzyl)benzaldehyde |

| 4-chlorophenol |

| Diazomethane |

| Diethyl oxalate |

| Ertugliflozin |

| Ethyl vanillin |

| Linelazodone |

| Moclobemide |

| Morpholine |

| ortho-chloro phenyl allyl ether |

| Phenetole (B1680304) |

| Rafoxanide |

| Sodium triacetoxyborohydride |

Spectroscopic and Structural Elucidation Studies of 3 Chloro 4 Ethoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure and bonding of chemical compounds. For 3-Chloro-4-ethoxybenzaldehyde, a combination of NMR, vibrational spectroscopy, and mass spectrometry provides a comprehensive characterization.

High-Resolution NMR Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework of a molecule. While a specific high-resolution 2D NMR study for this compound is not extensively documented in publicly available literature, the expected spectral data can be inferred from analyses of its parent compounds, 4-ethoxybenzaldehyde (B43997) and other substituted benzaldehydes. allfordrugs.comguidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and ethoxy protons.

Aldehyde Proton: A singlet is anticipated in the downfield region, typically around 9.9 ppm. allfordrugs.com

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the 7-8 ppm region, with a splitting pattern dictated by their coupling constants.

Ethoxy Group Protons: A quartet corresponding to the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group would be observed, characteristic of an ethyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing unique signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | Aldehyde | ~9.9 (s) | ~190 |

| Ar-H | Aromatic | ~7.0-8.0 (m) | ~125-160 |

| OCH₂CH₃ | Methylene | ~4.1 (q) | ~64 |

| OCH₂CH₃ | Methyl | ~1.4 (t) | ~14 |

Data are estimations based on analogous compounds. s = singlet, t = triplet, q = quartet, m = multiplet.

Vibrational Spectroscopy (FT-IR, FT-Raman, INS)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides detailed information about the functional groups and vibrational modes of a molecule. Studies on similar molecules, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 4-ethoxybenzaldehyde, offer valuable comparative data. researchgate.netacs.orgchemicalbook.comnist.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration. In related benzaldehyde (B42025) derivatives, this band appears in the region of 1670-1700 cm⁻¹. allfordrugs.comresearchgate.net Other key bands would include:

C-H Stretching: Aldehydic C-H stretching vibrations typically appear as a pair of bands in the 2700-2900 cm⁻¹ region. allfordrugs.comresearchgate.net Aromatic C-H stretches are found above 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the ethoxy group would result in strong bands in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. For 3-chloro-4-methoxybenzaldehyde, detailed vibrational assignments have been supported by density functional theory (DFT) calculations, identifying various bending and stretching modes. researchgate.net Similar assignments can be anticipated for the ethoxy derivative.

Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational modes, particularly those involving hydrogen atoms, but its application to this specific compound is not widely reported.

Table 2: Key Vibrational Frequencies for Benzaldehyde Derivatives and Their Assignments

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Reference |

| Aldehydic C=O Stretch | 1670 - 1700 | 3-Chloro-4-hydroxybenzaldehyde researchgate.net |

| Aldehydic C-H Stretch | 2750 - 2850 | 3-Chloro-4-hydroxybenzaldehyde researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | 4-Ethoxybenzaldehyde allfordrugs.com |

| Ether C-O-C Stretch | 1250 - 1300 | 4-Ethoxybenzaldehyde allfordrugs.com |

| C-Cl Stretch | 550 - 750 | 3-Chloro-4-methoxybenzaldehyde researchgate.net |

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₉ClO₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation pattern would likely involve initial cleavages at the ether and aldehyde functional groups. Common fragmentation pathways for related aromatic aldehydes and ethers include:

Loss of an ethyl radical (•CH₂CH₃): Resulting in a significant fragment ion.

Loss of a CO molecule: A common fragmentation for aldehydes.

Loss of a chlorine atom (•Cl): A characteristic fragmentation for halogenated compounds. miamioh.edu

α-cleavage: Cleavage of the bond adjacent to the oxygen of the ethoxy group.

A proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, has been detailed, providing a model for predicting the fragmentation of this compound. researchgate.net

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state and for analyzing how molecules pack together in a crystal lattice.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The supramolecular assembly of benzaldehyde derivatives in the solid state is stabilized by a combination of weak non-covalent interactions.

Hydrogen Bonding: The carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor. In the absence of strong donors like -OH or -NH, it forms weak C-H···O hydrogen bonds with aromatic or aliphatic C-H groups from neighboring molecules. rsc.orgnih.gov These interactions are crucial in forming diverse structural motifs and synthons that build up the larger crystal structure. rsc.org Evidence for C-H···O hydrogen bonds has also been found in the liquid phase of 4-ethoxybenzaldehyde using spectroscopic methods. acs.orgscispace.com

π-π Stacking: The aromatic rings of benzaldehyde derivatives can interact through π-π stacking. rsc.org These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stabilization of the crystal packing. The geometry of these interactions can vary from parallel-displaced to T-shaped arrangements.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen atom from a carbonyl or ether group on an adjacent molecule. In crystal structures of similar chlorinated compounds, Cl···Cl or Cl···O interactions have been observed to play a role in directing the molecular assembly. rsc.orgnih.gov

Table 3: Common Intermolecular Interactions in Benzaldehyde Derivatives

| Interaction Type | Description | Typical Atoms Involved |

| Hydrogen Bonding | Weak electrostatic attraction between a C-H bond and an electronegative atom. | C-H ··· O=C |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Aromatic Ring ··· Aromatic Ring |

| Halogen Bonding | Directional interaction involving a halogen atom. | C-Cl ··· O or C-Cl ··· Cl |

Conformational Analysis in the Solid State

A definitive analysis of the solid-state conformation of this compound through single-crystal X-ray diffraction is not publicly available, as a crystal structure has not been deposited in the Cambridge Structural Database (CSD). In the absence of experimental crystallographic data, the conformational preferences of this molecule in the solid state can be inferred from computational studies and experimental data available for closely related analogues, such as 3-Chloro-4-hydroxybenzaldehyde and 3-Chloro-4-methoxybenzaldehyde.

Theoretical studies on substituted benzaldehydes reveal that the primary conformational flexibility arises from the orientation of the aldehyde group and the alkoxy group relative to the benzene ring. For 3-Chloro-4-hydroxybenzaldehyde, computational studies using both Restricted Hartree-Fock (RHF) and Density Functional Theory (B3LYP) methods have been conducted to determine the most stable conformer. researchgate.net These studies indicate that the cis form, where the C=O bond of the aldehyde group is oriented towards the chlorine atom, is the most stable conformation. researchgate.net This preference is attributed to the electronic interactions between the substituents on the aromatic ring.

For this compound, the ethoxy group introduces additional conformational possibilities due to the rotation around the C(phenyl)-O and O-C(ethyl) bonds. However, it is reasonable to extrapolate from the computational findings for its hydroxy and methoxy (B1213986) analogues that the aldehyde group will likely adopt a conformation that is nearly coplanar with the benzene ring to maximize π-conjugation. The preference for the cis or trans orientation of the carbonyl group relative to the adjacent chlorine atom would be influenced by a balance of steric and electronic effects.

While precise, experimentally determined bond lengths and angles for this compound are not available, theoretical calculations for related molecules provide expected values. These computational models serve as a valuable tool for predicting the geometric parameters in the absence of experimental data.

Table 1: Theoretically Predicted Conformational Data for Related Benzaldehydes

| Compound | Method | Most Stable Conformer | Key Torsion Angle | Reference |

| 3-Chloro-4-hydroxybenzaldehyde | RHF/B3LYP | cis (C=O towards Cl) | - | researchgate.net |

It is important to emphasize that while computational studies provide valuable insights, the actual solid-state conformation of this compound can only be definitively determined through experimental methods like X-ray crystallography. Such an analysis would provide precise details on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

Computational Chemistry and Modeling of 3 Chloro 4 Ethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4-ethoxybenzaldehyde, DFT calculations offer a comprehensive understanding of its geometry, spectral properties, and electronic nature.

The first step in computational analysis is the optimization of the molecular structure to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its constituent atoms, including the orientation of the ethoxy and aldehyde groups relative to the benzene (B151609) ring.

Theoretical calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. researchgate.net The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a true minimum on the potential energy surface. Studies on similar molecules, such as 4-ethoxybenzaldehyde (B43997) and other benzaldehyde (B42025) derivatives, reveal that the planarity of the benzene ring and the aldehyde group is a key feature, though the ethoxy group may have rotational freedom. nih.govrasayanjournal.co.in The final optimized structure corresponds to the most stable conformer of the molecule in the gaseous phase.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.393 | C2-C1-C6 | 121.2 |

| C1-C6 | 1.396 | C1-C2-C3 | 119.5 |

| C-O (aldehyde) | 1.213 | O-C-H (aldehyde) | 120.5 |

| C-O (ether) | 1.365 | C-O-C (ether) | 117.8 |

| C-Cl | 1.745 | C2-C3-Cl | 119.0 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net

For this compound, these calculations allow for the assignment of specific vibrational modes to the experimentally observed peaks in its FT-IR and FT-Raman spectra. Theoretical spectra for related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) and 4-ethoxybenzaldehyde have shown excellent agreement with experimental data, validating the assignments. nih.govresearchgate.net Key vibrational modes include C-H stretching of the aromatic ring and aldehyde group, C=O stretching of the carbonyl group, C-O stretching of the ether linkage, and C-Cl stretching. The potential energy distribution (PED) analysis is often used to provide a quantitative description of each normal mode. researchgate.net

| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~2850 | Aldehyde C-H Stretch |

| ~1700 | C=O Carbonyl Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1260 | Aromatic C-O Stretch (Ether) |

| ~1100 | Alkoxy C-O Stretch |

| ~650 | C-Cl Stretch |

The electronic properties of this compound are crucial for understanding its reactivity. DFT provides valuable information on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com For substituted benzaldehydes, the HOMO is typically localized on the benzene ring and the electron-donating ethoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group. rasayanjournal.co.in

Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This helps identify electrophilic and nucleophilic sites within the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. slideshare.net In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. ijcce.ac.ir For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group, while positive regions would be found around the hydrogen atoms. slideshare.net

| Property | Typical Calculated Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. youtube.com For a molecular crystal like this compound, the analogous quantity is the sublimation energy, which relates to the strength of intermolecular forces holding the molecules together in the crystal lattice.

Molecular Dynamics (MD) Simulations

While DFT calculations typically model a single molecule in a vacuum or a static crystal, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time.

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. mdpi.com This allows for the investigation of the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state at various temperatures.

These simulations can reveal information about conformational changes, rotational and translational diffusion, and the formation and breaking of intermolecular interactions. mdpi.com For example, an MD simulation could track the rotation of the ethoxy group or the interaction of the molecule with solvent molecules, providing a dynamic picture of its behavior that is inaccessible through static DFT calculations alone. researchgate.net

Solvation Studies and Intermolecular Interactions in Solution

The process of solvation involves the interaction of solute molecules with solvent molecules. For this compound, its interactions in a solution are dictated by its structural features: the aromatic ring, the aldehyde group, the chloro substituent, and the ethoxy group. Computational studies on other substituted benzaldehydes provide a framework for understanding these potential interactions.

The aldehyde group, with its carbonyl oxygen, is a primary site for hydrogen bonding with protic solvents like water or alcohols. The oxygen atom acts as a hydrogen bond acceptor. Simultaneously, the chlorine atom can participate in halogen bonding, another important non-covalent interaction that can influence the solvation shell's structure. The ethoxy group can also act as a hydrogen bond acceptor.

A summary of potential intermolecular interactions for this compound in solution, based on studies of related compounds, is presented below:

| Interaction Type | Participating Groups on this compound | Potential Solvent Interaction |

| Hydrogen Bonding | Aldehyde oxygen, Ethoxy oxygen | Hydrogen bond donors (e.g., water, methanol) |

| Halogen Bonding | Chlorine atom | Nucleophilic atoms in solvent molecules |

| Dipole-Dipole | Aldehyde group, C-Cl bond, C-O-C (ethoxy) | Polar solvent molecules |

| van der Waals Forces | Entire molecule | All solvent molecules |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not prominent, research on analogous compounds provides valuable insights into its potential as a ligand for various biological targets.

Docking studies on various substituted benzaldehydes reveal common interaction patterns. The carbonyl oxygen of the aldehyde group frequently participates in hydrogen bonds with amino acid residues in the active site of proteins. The aromatic ring can engage in π–π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The substituents on the ring, in this case, a chloro and an ethoxy group, play a crucial role in determining the specificity and strength of binding.

Based on these analogous studies, the predicted ligand-target interactions for this compound with a hypothetical protein target could involve:

Hydrogen bonding: The aldehyde oxygen and the ethoxy oxygen with polar amino acid residues (e.g., serine, threonine, asparagine).

Hydrophobic interactions: The benzene ring and the ethyl group of the ethoxy moiety with nonpolar residues (e.g., leucine, valine, alanine).

Halogen bonding: The chlorine atom with electron-rich atoms in the protein backbone or side chains.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of molecular docking simulations. Lower binding energy values typically indicate a more stable ligand-protein complex.

While a specific binding affinity for this compound cannot be provided without a dedicated study, the affinities of related compounds can serve as a benchmark. For instance, in the study of benzimidazole-based benzaldehyde derivatives, compounds with multiple chloro substitutions on the phenyl ring demonstrated high potency against both AChE and BuChE. mdpi.com Another study on para-substituted benzaldehyde derivatives with human serum albumin (HSA) found that the primary interaction forces were hydrogen bonding and hydrophobic interactions. nih.gov

The following table summarizes the findings from docking studies of related substituted benzaldehydes, which can be used to infer the potential binding characteristics of this compound.

| Compound | Target Protein | Key Predicted Interactions | Reference |

| Benzimidazole with 3,4-dichloro-benzaldehyde moiety | Acetylcholinesterase (AChE) | Not specified, but noted for high potency | mdpi.com |

| Benzimidazole with 3,4-dichloro-benzaldehyde moiety | Butyrylcholinesterase (BuChE) | Not specified, but noted for high potency | mdpi.com |

| Para-substituted benzaldehydes | Human Serum Albumin (HSA) | Hydrogen bonding, hydrophobic interactions | nih.gov |

These findings suggest that this compound, with its combination of a halogen and an alkoxy group, has the potential to be an effective ligand for various biological targets, with its binding likely governed by a combination of hydrogen bonding, hydrophobic interactions, and possibly halogen bonding.

Biological and Pharmacological Research on 3 Chloro 4 Ethoxybenzaldehyde and Its Derivatives

Antimicrobial Activities

Derivatives of benzaldehydes, including structures related to 3-Chloro-4-ethoxybenzaldehyde, have been synthesized and evaluated for their ability to combat microbial growth. These studies explore their efficacy against various bacterial and fungal pathogens.

A number of benzaldehyde (B42025) derivatives have demonstrated notable antibacterial effects. For instance, a series of synthesized chalcone (B49325) derivatives showed activity against various bacterial strains. researchgate.net Similarly, esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime were tested against standard bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. figshare.com Studies on hydrazone derivatives have also revealed moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria when compared to standard drugs like ampicillin. ekb.eg

The mechanisms underlying these antibacterial properties are thought to involve the disruption of essential cellular processes. The α,β-unsaturated keto functional group present in many chalcone derivatives is considered crucial for their pharmacological properties. researchgate.net For hydrazones, one proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. ekb.eg

Table 1: Antibacterial Activity of Selected Benzaldehyde Derivatives

| Compound Type | Bacterial Strains Tested | Observed Activity | Source |

|---|---|---|---|

| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate activity | figshare.com |

| Hydrazone Derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp. | Moderate activity compared to ampicillin | ekb.eg |

This table is interactive. Click on the headers to sort.

The antifungal potential of benzaldehyde derivatives has also been a subject of investigation. Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime were evaluated against pathogenic fungi such as Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. figshare.com Research has indicated that the lipophilicity of these compounds often correlates positively with their antibiotic activity. researchgate.net Some oxime ester derivatives have displayed remarkable antifungal activity, in some cases comparable to or better than the commercial fungicide chlorothanil. researchgate.net Hydrazone derivatives have also been tested against Candida albicans, showing moderate antifungal effects. ekb.eg

Similar to their antibacterial action, the mechanisms for antifungal properties may involve the disruption of fungal cell membranes or the inhibition of essential enzymes. smolecule.com

Table 2: Antifungal Activity of Selected Benzaldehyde Derivatives

| Compound Type | Fungal Strains Tested | Observed Activity | Source |

|---|---|---|---|

| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Rhizoctonia bataticola, Fusarium udum, Alternaria porii | Moderate activity | figshare.com |

| (Z)-4r (R = β-pyridyl) oxime ester | Various pathogenic fungi | High inhibition rates (up to 97.1%) | researchgate.net |

| Hydrazone Derivatives | Candida albicans | Moderate activity | ekb.eg |

This table is interactive. Click on the headers to sort.

Anti-inflammatory Effects

Derivatives of various substituted benzaldehydes have been explored for their anti-inflammatory properties. These compounds show potential in modulating inflammatory pathways, suggesting a possible therapeutic application for related structures.

Research on compounds structurally related to this compound has provided insights into their potential for treating inflammatory conditions. For example, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from red algae, has been shown to suppress the development of atopic dermatitis symptoms in mouse models. nih.gov Treatment with BDB resulted in reduced serum immunoglobulin E levels, decreased ear edema, and lower infiltration of inflammatory cells. nih.gov In vitro studies using murine macrophages showed that BDB could suppress the production of the pro-inflammatory cytokine interleukin-6 in a dose-dependent manner. nih.gov

The anti-inflammatory mechanism of these benzaldehyde derivatives often involves the inhibition of key signaling pathways. BDB, for instance, was found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are central to cellular inflammation. nih.gov Similarly, 4-hydroxybenzaldehyde (B117250) demonstrated anti-inflammatory activity by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. researchgate.net The investigation of 3-arylphthalide derivatives also revealed that they can inhibit nitric oxide (NO) production in microglial and macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.com

Table 3: Anti-inflammatory Activity of Related Benzaldehyde Derivatives

| Compound | Model/Cell Line | Key Findings | Mechanism of Action | Source |

|---|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Atopic Dermatitis Mouse Model; RAW 264.7 Macrophages | Reduced IgE levels, ear edema, and inflammatory cell infiltration. Suppressed IL-6 production. | Inhibition of NF-κB and STAT1 phosphorylation. | nih.gov |

| 4-Hydroxybenzaldehyde | RAW 264.7 Macrophages | Suppressed nitric oxide (NO) production. | Down-regulation of iNOS and COX-2. | researchgate.net |

This table is interactive. Click on the headers to sort.

Antimitotic and Antiproliferative Activities of Derivatives

A significant area of research for derivatives related to this compound is their potential as anticancer agents, specifically through the disruption of microtubule dynamics, which are essential for cell division.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a key target for the development of anticancer drugs. nih.gov Disruption of microtubule formation leads to cell-cycle arrest and subsequent cell death. nih.gov Several derivatives of complex chemical structures incorporating moieties related to substituted benzaldehydes have been identified as potent inhibitors of tubulin polymerization.

These small-molecule inhibitors often bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. nih.govrsc.org For example, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were shown to effectively inhibit tubulin polymerization and induce G2/M phase arrest in a dose-dependent manner. rsc.org Molecular docking studies confirmed that these compounds could bind to the colchicine-binding site of tubulin. rsc.org Similarly, certain benzosuberene analogues have demonstrated potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range. nih.gov

Table 4: Tubulin Polymerization Inhibition by Selected Derivatives

| Compound Class | Key Findings | Mechanism | Source |

|---|---|---|---|

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives | Inhibited growth of breast and colon cancer cells; caused cell cycle arrest at G2/M phase. | Effective inhibition of tubulin polymerization; binding to the colchicine site. | rsc.org |

| Benzosuberene analogues | Potent inhibitors of tubulin polymerization with IC50 values ≤ 0.5 μM. | Binding to the colchicine site of tubulin. | nih.gov |

| Triazole-based compounds | Potent tubulin polymerization inhibition and broad-spectrum cellular cytotoxicity. | Competes with colchicine for its binding pocket in tubulin. | nih.gov |

This table is interactive. Click on the headers to sort.

Cell Cycle Arrest and Apoptosis Induction

Derivatives of this compound, particularly classes such as chalcones and Schiff bases, have been a focal point of research for their ability to interfere with the fundamental processes of cancer cell proliferation. These compounds have demonstrated capabilities to halt the cell cycle at various phases and induce programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells.

Chalcones, which are precursors to flavonoids and can be synthesized from substituted benzaldehydes, are well-documented for their cytotoxic effects. nih.gov Studies on various synthetic chalcone derivatives show they can induce cell cycle arrest, thereby inhibiting tumor cell growth. nih.govnih.goviiarjournals.org For instance, certain methoxy- and fluoro-substituted chalcones have been shown to arrest the cell cycle at the S-G2/M phase in human melanoma cells (A375). nih.gov This interruption of the cell division process is a key strategy in cancer therapy.